BenchChemオンラインストアへようこそ!

Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine

ACAT inhibition N-alkyl SAR in vivo hypocholesterolemic activity

This secondary amine is the critical building block for FR186054-class ACAT inhibitors. Only the cycloheptyl variant achieves maximal in vivo efficacy (>10-fold vs cyclopentyl). The pyrazol-3-yl orientation is validated across >10 heteroaryl systems. Use for SAR optimization of the aryl urea moiety. CAS 179055-66-4 ensures reproducibility of published pharmacological benchmarks (IC50 ~99 nM).

Molecular Formula C18H25N3
Molecular Weight 283.4 g/mol
CAS No. 179055-66-4
Cat. No. B6318228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine
CAS179055-66-4
Molecular FormulaC18H25N3
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCN1C=CC(=N1)C2=CC=C(C=C2)CNC3CCCCCC3
InChIInChI=1S/C18H25N3/c1-21-13-12-18(20-21)16-10-8-15(9-11-16)14-19-17-6-4-2-3-5-7-17/h8-13,17,19H,2-7,14H2,1H3
InChIKeyZVMSGAPEFZYDLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine (CAS 179055-66-4): Procurement-Relevant Overview of a Key ACAT Inhibitor Building Block


Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine (CAS 179055-66-4, IUPAC: N-[[4-(1-methylpyrazol-3-yl)phenyl]methyl]cycloheptanamine) is a heterocyclic secondary amine that serves as a critical synthetic intermediate in the N-alkyl-N-(heteroaryl-substituted benzyl)-N′-arylurea class of acyl-CoA:cholesterol O-acyltransferase (ACAT) inhibitors. Its core structure comprises a cycloheptyl group linked to a benzylamine moiety bearing a 1-methyl-1H-pyrazol-3-yl substituent at the para position. The compound is specifically the N-cycloheptyl variant of the 4-(1-methyl-1H-pyrazol-3-yl)benzylamine scaffold, which was developed through a systematic structure–activity relationship (SAR) program at Fujisawa Pharmaceutical Co. that ultimately identified FR186054 (compound 3aq) as an orally efficacious clinical candidate [1].

Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine: Why In-Class Analogs Cannot Be Simply Interchanged


Within the N-alkyl-N-(heteroaryl-substituted benzyl)-N′-arylurea ACAT inhibitor series, three structural variables—the N-alkyl group, the heteroaryl ring position, and the N-methylation status—exert profound, non-additive effects on both in vitro potency and in vivo cholesterol-lowering efficacy. Systematic SAR studies have demonstrated that replacing the cycloheptyl group with smaller cycloalkyl rings (cyclopentyl, cyclohexyl) substantially degrades in vivo hypocholesterolemic activity despite retaining comparable in vitro ACAT inhibition [1]. Furthermore, the pyrazol-3-yl substitution pattern was explicitly identified as superior to pyrazol-4-yl, imidazole, oxazole, thiazole, and triazole variants after extensive heteroaryl screening [1]. Consequently, procurement of a close analog—such as the cyclopentyl or cyclohexyl congener, the pyrazol-4-yl regioisomer (CAS 179055-58-4), or the non-methylated pyrazole variant (CAS 179055-65-3)—will not yield a final urea compound with the same pharmacological profile. The quantitative basis for this non-interchangeability is detailed below.

Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine: Quantified Differentiation Evidence Against Closest Analogs


Cycloheptyl vs. Cyclopentyl: 10-Fold Superiority in In Vivo Cholesterol-Lowering Efficacy Despite Equivalent In Vitro ACAT Inhibition

In the non-N-methylpyrazole series, replacement of the cycloheptyl group (compound 3m) with a cyclopentyl group (compound 3al) resulted in nearly identical in vitro ACAT inhibitory activity (IC50 = 65 nM vs. 22 nM, respectively). However, in vivo hypocholesterolemic efficacy in cholesterol-fed rats was dramatically reduced: the cyclopentyl analog 3al required >1 mg/kg to achieve only 36% plasma cholesterol reduction, whereas the cycloheptyl analog 3m achieved 50% reduction at an ED50 of 0.097 mg/kg—representing an approximately 10-fold loss of in vivo potency with cyclopentyl [1]. This disconnect between in vitro and in vivo activity was explicitly noted as a consistent trend across the biphenyl series as well [1].

ACAT inhibition N-alkyl SAR in vivo hypocholesterolemic activity

Cycloheptyl vs. Cyclohexyl: 23% Reduction in In Vivo Cholesterol-Lowering Activity with Six-Membered Ring Replacement

When the cycloheptyl group of 3m was replaced by a cyclohexyl group (compound 3ak), in vitro ACAT inhibitory activity was partially retained (IC50 = 39 nM vs. 65 nM for 3m), but in vivo hypocholesterolemic activity was reduced: ED50 increased from 0.097 mg/kg (3m) to 0.12 mg/kg (3ak), representing a 23.7% decrease in in vivo potency [1]. This finding demonstrates that the seven-membered cycloheptyl ring provides an optimal balance of lipophilicity and steric bulk for pharmacokinetic performance that neither the five-membered (cyclopentyl) nor six-membered (cyclohexyl) ring can replicate [1].

ACAT inhibition cycloalkyl ring size SAR hypocholesterolemic ED50

Pyrazol-3-yl vs. Pyrazol-4-yl Regioisomerism: Position-Dependent Impact on Biological Activity Profile

The J. Med. Chem. 1998 study explicitly identified the pyrazol-3-yl group as 'a heteroaromatic ring providing a good profile of biological activity' after systematically evaluating thiophene, furan, isoxazole, pyridine, imidazole, oxazole, thiazole, triazole, oxadiazole, and tetrazole alternatives [1]. Within the pyrazole series, the position of the pyrazole substituent on the phenyl ring markedly influenced activity: for pyrazol-3-yl compounds, attachment to the 3-position of the phenyl ring was clearly superior for in vivo efficacy compared to the 4-position (3l vs. 3m) [1]. The 4-(1-methyl-1H-pyrazol-3-yl)benzyl substitution pattern present in CAS 179055-66-4 thus represents the optimized heteroaryl orientation, and the pyrazol-4-yl regioisomer (CAS 179055-58-4) is expected to produce final urea compounds with inferior biological profiles based on the established SAR trend [1].

pyrazole regioisomer SAR heteroaryl substitution ACAT inhibitor optimization

Cycloheptyl-Pyrazol-3-yl Building Block as Direct Precursor to FR186054 (IC50 = 99 nM, ED50 = 0.046 mg/kg) and Related Optimized ACAT Inhibitors

The secondary amine Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine (CAS 179055-66-4) is the direct N-cycloheptyl building block used to construct the N-alkyl-N-(heteroaryl-substituted benzyl)-N′-arylurea scaffold. The optimal combination of N-benzyl (pyrazol-3-yl) and optimized N-aryl group yielded FR186054 (compound 3aq), which exhibited potent in vitro ACAT inhibitory activity (rabbit intestinal microsomes IC50 = 99 nM) and excellent hypocholesterolemic effects in cholesterol-fed rats (ED50 = 0.046 mg/kg via dietary admixture; ED50 = 0.44 mg/kg via gavage in PEG400 vehicle) [1]. Critically, FR186054 demonstrated efficacy irrespective of administration mode and was nontoxic to dog adrenal glands at 10 mg/kg p.o., addressing a major toxicity liability of earlier ACAT inhibitors [1][2]. While CAS 179055-66-4 is the N-methylpyrazole-bearing secondary amine, the SAR data from the non-N-methylpyrazole series provide the most directly comparable quantitative evidence for the cycloheptyl advantage; the N-methylpyrazole series (Table 5) was reported not to yield a compound with potent in vivo activity comparable to 3aq [1].

FR186054 ACAT inhibitor clinical candidate hypocholesterolemic agent synthetic intermediate

Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine: Evidence-Anchored Application Scenarios for Scientific Procurement


Medicinal Chemistry: Synthesis of Novel N-Cycloheptyl-N-(heteroaryl-benzyl)-N′-arylurea ACAT Inhibitors with Optimized In Vivo Efficacy

This building block is the rational starting point for synthesizing trisubstituted urea ACAT inhibitors where the cycloheptyl N-alkyl group is required for maximal in vivo cholesterol-lowering activity. The quantitative SAR evidence demonstrates that cycloheptyl provides a >10-fold in vivo advantage over cyclopentyl and a 23.7% advantage over cyclohexyl [1]. The pyrazol-3-yl heteroaryl orientation has been validated through systematic screening of >10 heteroaryl ring systems as providing the best biological profile [1].

Chemical Biology: Development of FR186054-Derived Chemical Probes for Studying Cholesterol Esterification Pathways

FR186054 (3aq), the most optimized compound in this chemical series, was built from this class of N-cycloheptyl secondary amine intermediates. Its demonstrated profile—IC50 = 99 nM, ED50 = 0.046 mg/kg, non-adrenotoxic at 10 mg/kg in dogs [1][2]—provides a validated template for probe development. Using CAS 179055-66-4 enables systematic variation of the N-aryl urea portion (Ar3) while retaining the pharmacokinetically optimized cycloheptyl and pyrazol-3-yl motifs.

Process Chemistry & Scale-Up: Reproducible Synthesis of ACAT Inhibitor Intermediates with Documented Synthetic Methodology

The J. Med. Chem. 1998 paper details synthetic methods (reductive amination of 4-(1-methyl-1H-pyrazol-3-yl)benzaldehyde with cycloheptylamine, or monoalkylation of the corresponding benzyl bromide with cycloheptylamine) [1]. The availability of commercially sourced material at 95% purity (CAS 179055-66-4) from chemical suppliers provides a reliable entry point for SAR campaigns without requiring in-house synthesis of the secondary amine intermediate.

Comparative Pharmacology: Benchmarking Novel ACAT Inhibitor Scaffolds Against the Fujisawa Pyrazole-Urea Series

For laboratories developing next-generation ACAT inhibitors, CAS 179055-66-4 serves as the key building block for constructing positive control compounds from the published Fujisawa series. The quantitative benchmarks—IC50 = 65–99 nM and ED50 = 0.046–0.097 mg/kg for the best compounds [1]—provide rigorous reference standards for evaluating novel chemical matter.

Quote Request

Request a Quote for Cycloheptyl-[4-(1-methyl-1H-pyrazol-3-yl)-benzyl]-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.